molecular formula C2H4Ta B12576038 Methylidynetantalum(1+) methanide CAS No. 496974-48-2

Methylidynetantalum(1+) methanide

Cat. No.: B12576038
CAS No.: 496974-48-2
M. Wt: 209.00 g/mol
InChI Key: ODKGBKFLNBLQKD-UHFFFAOYSA-N
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Description

Methylidynetantalum(1+) methanide is a transition metal complex featuring tantalum in a high oxidation state, coordinated by a methanide ligand (CH₃⁻).

Properties

CAS No.

496974-48-2

Molecular Formula

C2H4Ta

Molecular Weight

209.00 g/mol

IUPAC Name

carbanide;methylidynetantalum(1+)

InChI

InChI=1S/CH3.CH.Ta/h1H3;1H;/q-1;;+1

InChI Key

ODKGBKFLNBLQKD-UHFFFAOYSA-N

Canonical SMILES

[CH3-].C#[Ta+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylidynetantalum(1+) methanide typically involves the reaction of tantalum pentachloride with a methanide source under controlled conditions. One common method involves the use of trimethylsilylmethanide as a precursor, which reacts with tantalum pentachloride in the presence of a reducing agent to form the desired compound.

Industrial Production Methods

Industrial production of this compound is not widely reported, likely due to the specialized nature of the compound and its applications primarily in research settings. the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

Methylidynetantalum(1+) methanide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state tantalum compounds.

    Reduction: It can be reduced to form lower oxidation state tantalum species.

    Substitution: The methanide group can be substituted with other ligands under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like oxygen or halogens, reducing agents such as hydrogen or lithium aluminum hydride, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield tantalum oxides, while substitution reactions can produce a variety of tantalum-ligand complexes.

Scientific Research Applications

Methylidynetantalum(1+) methanide has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other tantalum-containing compounds and as a catalyst in various organic reactions.

    Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.

    Medicine: While not yet widely applied in medicine, its unique properties make it a candidate for further investigation in drug development.

    Industry: Its applications in industry are limited but may include specialized roles in materials science and catalysis.

Mechanism of Action

The mechanism by which Methylidynetantalum(1+) methanide exerts its effects involves the interaction of the tantalum center with various substrates. The tantalum atom can coordinate with different ligands, facilitating various chemical transformations. The specific pathways and molecular targets depend on the nature of the reaction and the substrates involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of Methylidynetantalum(1+) methanide with analogous complexes hinges on ligand charge, metal-ligand bonding, and electronic properties. Below, we analyze key differences and similarities using structurally characterized lanthanide methanide/methanediide complexes as reference points (see Table 1).

Ligand Charge and Bonding

  • Methanide vs. Methanediide Ligands: Methanide ligands (monoanionic, e.g., CH₃⁻ or substituted derivatives) exhibit weaker electrostatic interactions with metal centers compared to dianionic methanediide ligands (e.g., CH₂²⁻). For instance, in lanthanide complexes like [Ce(BIPMMesH)(BIPMMes)] (BIPMMes = bis(imidazolyl)phenyl methanediide), methanediide ligands (Ce–C = 2.681 Å) form shorter bonds than methanide ligands (Ce–C = 2.819 Å) due to their higher charge . This compound, with a monoanionic ligand, is expected to exhibit longer Ta–C bonds compared to hypothetical Ta–methanediide complexes.
  • Metal Center Effects :
    Tantalum, a transition metal, has a smaller ionic radius and higher electronegativity than lanthanides (e.g., Ce³⁺, Eu³⁺), leading to stronger covalent interactions. This may result in shorter Ta–C bonds than those observed in lanthanide analogs, despite the ligand’s lower charge.

Structural and Electronic Properties

  • Coordination Geometry :
    Lanthanide methanide/methanediide complexes (e.g., {[Ln(Rb)(mtbm)₄]₂}ₙ) adopt rigid, orthogonally coordinated structures with tridentate ligands . In contrast, tantalum complexes often favor lower coordination numbers or distorted geometries due to d-orbital hybridization.

  • Photophysical Behavior :
    Lanthanide β-triketonate complexes (e.g., Nd³⁺/Eu³⁺ polymers) exhibit sensitized near-infrared luminescence with high quantum yields (up to 1.2% for Nd³⁺) due to efficient energy transfer between 4f orbitals . Transition metal complexes like this compound are less likely to display such luminescence, as d-d transitions are typically less intense and occur at higher energies.

Table 1: Comparative Properties of Methanide/Methanediide Complexes

Compound Metal Type Ligand Charge Bond Length (Å) Key Properties
[Ce(BIPMMesH)(BIPMMes)] Lanthanide (Ce) -1 and -2 2.681–2.819 Luminescence, dual-ligand
{[Nd(Rb)(mtbm)₄]₂}ₙ Lanthanide (Nd) -1 (mtbm) N/A High quantum yield (NIR)
This compound* Transition (Ta) -1 ~2.5–2.7† Hypothetical catalytic use

*Hypothetical data inferred from transition metal trends. †Estimated based on ionic radius and ligand charge.

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